
6-bromo-6H-quinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-6H-quinolin-4-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by the presence of a bromine atom at the sixth position and a carbonyl group at the fourth position on the quinoline ring. Quinolinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-6H-quinolin-4-one can be achieved through various methods. One common approach involves the bromination of 6H-quinolin-4-one using bromine or N-bromosuccinimide in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions using automated reactors. The process is optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-6H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-bromo-6H-quinolin-4-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinolinone derivatives with various functional groups.
Reduction: 6-bromo-6H-quinolin-4-ol.
Substitution: Substituted quinolinone derivatives with different nucleophiles.
Aplicaciones Científicas De Investigación
6-bromo-6H-quinolin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-bromo-6H-quinolin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
6-bromo-6H-quinolin-4-one can be compared with other quinolinone derivatives such as:
6-chloro-6H-quinolin-4-one: Similar structure but with a chlorine atom instead of bromine.
6-fluoro-6H-quinolin-4-one: Contains a fluorine atom at the sixth position.
6-iodo-6H-quinolin-4-one: Features an iodine atom at the sixth position.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro and fluoro counterparts. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Propiedades
Fórmula molecular |
C9H6BrNO |
|---|---|
Peso molecular |
224.05 g/mol |
Nombre IUPAC |
6-bromo-6H-quinolin-4-one |
InChI |
InChI=1S/C9H6BrNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-6H |
Clave InChI |
ANVJLLDJRAGHJW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CC(=O)C2=CC1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
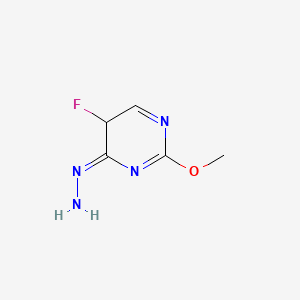
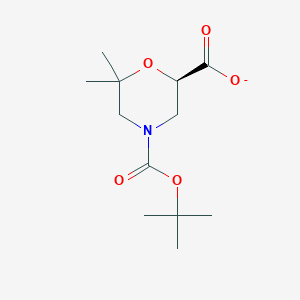
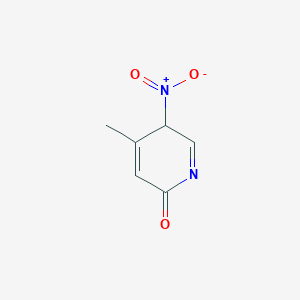
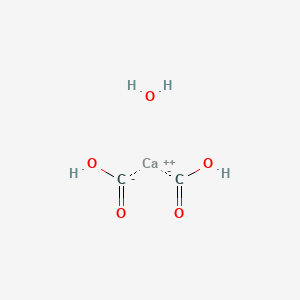

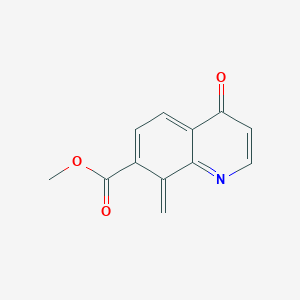
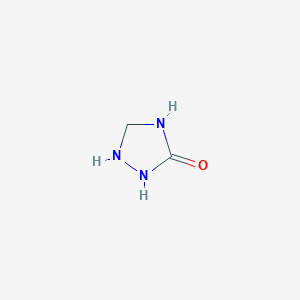
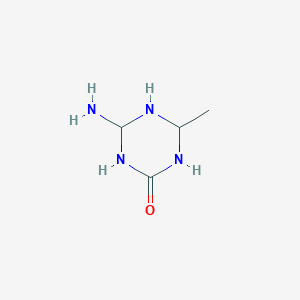
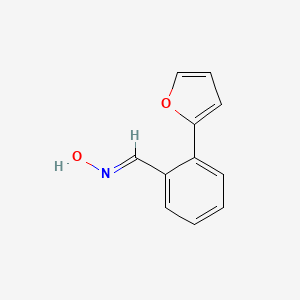
![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)

